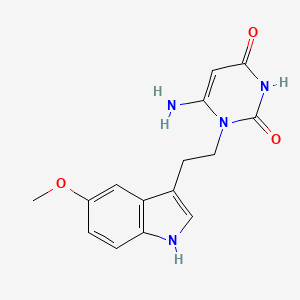

6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Description

Structure and Properties: 6-Amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine dione derivative with an amino group at position 6 and a 2-(5-methoxyindol-3-yl)ethyl substituent at position 1. Its molecular formula is C₁₇H₁₇N₅O₃, with a molecular weight of 339.36 g/mol (calculated from evidence).

The indole-ethyl group likely requires coupling reactions involving indole-3-acetaldehyde or similar intermediates.

Properties

IUPAC Name |

6-amino-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-22-10-2-3-12-11(6-10)9(8-17-12)4-5-19-13(16)7-14(20)18-15(19)21/h2-3,6-8,17H,4-5,16H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMAHGZEAHKOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN3C(=CC(=O)NC3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyrimidinedione ring can be constructed through a condensation reaction between an appropriate amine and a β-keto ester or β-diketone.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various derivatives.

Reduction: Reduction reactions can be performed on the pyrimidinedione ring.

Substitution: Substitution reactions can occur at different positions on the indole and pyrimidinedione rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced pyrimidinedione derivatives, and various substituted analogs.

Scientific Research Applications

6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound containing pyrimidine and indole structures. The presence of the 5-methoxy-1H-indole portion may give it biological activities, making it interesting in medicinal chemistry and pharmacology. Studies show that this compound interacts with biological targets by binding to enzyme active sites or modulating receptor activities, which can inhibit cell proliferation and induce apoptosis.

Synthesis

The synthesis of this compound commonly involves multicomponent reactions.

Applications

this compound has applications in different fields. It can bind to active sites of enzymes or modulate receptor activities. This interaction may lead to pathways involving inhibition of cell proliferation and induction of apoptosis, which helps to explain its mechanism of action in therapeutic contexts.

Structural Similarity

Several compounds share structural similarities with this compound. The uniqueness of this compound is in its combination of indole and pyrimidine moieties, which enhances its biological activity profile compared to similar compounds. Its structural features allow for diverse interactions within biological systems that may not be present in other derivatives.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-carbinol | Indole derivative | Anticancer properties |

| 5-Fluorouracil | Pyrimidine analog | Used in cancer treatment |

| Quinoline derivatives | Heterocyclic | Antimalarial and antibacterial |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it interacts with an enzyme, it may inhibit or activate the enzyme by binding to its active site. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related pyrimidine diones:

Key Research Findings

- Microwave Synthesis : Pyrimidine diones synthesized via microwave irradiation achieve higher purity and shorter reaction times compared to conventional methods .

- Anti-Proliferative Activity : Chlorobenzyl-substituted pyrimidine diones inhibit cancer cell growth by inducing apoptosis through caspase-3 activation .

- Serotonin Receptor Targeting : Indole-containing pyrimidine diones (like the target compound) show preliminary binding affinity for 5-HT₂A receptors in computational studies, suggesting CNS applications .

Biological Activity

6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 879457-23-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an amino group and an ethyl side chain linked to a methoxy-substituted indole. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Neuroprotective Effects : Studies suggest that derivatives of this compound can mitigate neurotoxicity in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a pivotal role .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its activity is believed to stem from its ability to inhibit bacterial growth through interference with cellular processes .

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. The exact pathways involved remain under investigation, but apoptosis induction has been noted in some assays .

Biological Activity Data

| Biological Activity | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Neuroprotection | Neuronal cells | N/A | |

| Antibacterial | E. coli | < 12 | |

| Antitumor | A549 (lung cancer) | 0.71 |

Neuroprotective Effects

In a study exploring neuroprotection, the compound was tested on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death compared to untreated controls, suggesting potential for therapeutic use in neurodegenerative disorders .

Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of 6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, particularly against E. coli and Staphylococcus aureus, with IC50 values indicating substantial potency compared to standard antibiotics .

Antitumor Activity

In vitro studies on various cancer cell lines revealed that the compound could induce apoptosis in A549 lung cancer cells at low concentrations (IC50 = 0.71 μM). This finding supports further investigation into its potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 6-amino-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)pyrimidine-2,4(1H,3H)-dione, and how can alkylation steps be optimized?

Methodological Answer:

The synthesis of this compound likely involves alkylation of a 6-aminopyrimidine-2,4-dione precursor with a 2-(5-methoxy-1H-indol-3-yl)ethyl group. A general procedure for similar compounds (e.g., 6-amino-1-alkyl derivatives) involves:

- Step 1: Reacting 6-amino-1-alkyl uracil with sodium hydroxide in ethanol under reflux to generate a nucleophilic intermediate.

- Step 2: Adding an alkylating agent (e.g., ethyl iodide or a bromoethyl-indole derivative) to introduce the substituent.

- Optimization: Reaction time (3–8 hours), solvent choice (ethanol or DMF), and molar ratios (alkylating agent in excess) are critical for yield improvement. Purification via flash chromatography (0–10% methanol in dichloromethane) is recommended .

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- 1H/13C NMR: Essential for confirming substituent positions, particularly the indole ethyl linkage and methoxy group. For example, the ethyl group’s protons typically appear as a triplet (δ ~4.2 ppm), while indole protons resonate in the aromatic region (δ 6.8–7.5 ppm) .

- LCMS/HPLC: Validates molecular weight and purity. Discrepancies in spectral data (e.g., unexpected peaks) should be addressed by repeating synthesis under controlled conditions and comparing with literature values for analogous compounds .

Advanced: How can researchers identify potential biological targets for this compound, and what assays are suitable for evaluating its inhibitory activity?

Methodological Answer:

- Target Prediction: Computational docking (e.g., molecular dynamics simulations) can predict binding affinity for kinases (e.g., eEF-2K) or nucleotide metabolism enzymes, given structural similarities to pyrimidine-dione derivatives .

- Experimental Assays:

- Kinase Inhibition: Use fluorescence-based ATPase assays with purified eEF-2K.

- Enzyme Binding: Radiolabeled substrate competition assays (e.g., thymidine analogues in DNA repair studies).

- Cell-Based Studies: Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Advanced: How do substituents like the 5-methoxyindole group influence this compound’s structure-activity relationship (SAR) compared to other derivatives?

Methodological Answer:

- Indole Role: The 5-methoxyindole moiety enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, potentially improving binding affinity. Compare with analogues lacking the indole group (e.g., phenyl or thiazole substitutions) to assess specificity .

- Methoxy Impact: The methoxy group may stabilize interactions via hydrogen bonding. Synthesize a de-methoxy variant (5-H-indole) and compare IC50 values in target assays .

Advanced: How should contradictory data on biological activity between similar pyrimidine-dione derivatives be analyzed?

Methodological Answer:

- Variables to Assess:

- Substituent Position: Minor changes (e.g., indole vs. benzyl groups) drastically alter activity. Re-evaluate data using matched molecular pair analysis .

- Assay Conditions: Discrepancies in IC50 values may arise from buffer pH, ATP concentrations (kinase assays), or cell line variability. Standardize protocols across studies .

- Case Study: If Compound A (indole derivative) shows higher potency than Compound B (phenyl derivative), perform molecular docking to validate target engagement differences .

Advanced: What strategies are recommended for improving the metabolic stability of this compound during preclinical development?

Methodological Answer:

- Metabolic Hotspots: The indole ethyl chain and methoxy group are susceptible to oxidation (CYP450 enzymes).

- Mitigation:

- Deuterium Exchange: Replace labile hydrogens on the ethyl linker with deuterium to slow metabolism.

- Prodrug Design: Mask the amino group with acyloxyalkyl esters to enhance oral bioavailability.

- In Vitro Testing: Use liver microsomes or hepatocyte assays to quantify metabolic half-life improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.